Ethenyl octadec-9-enoate

Epoxidation kinetics Fatty acid ester reactivity Renewable monomer functionalization

Ethenyl octadec-9-enoate (CAS 3896-58-0), commonly designated vinyl oleate, is a long-chain fatty acid vinyl ester with the molecular formula C₂₀H₃₆O₂ and a molecular weight of 308.5 g·mol⁻¹. It belongs to the class of polymerizable vinyl esters derived from renewable fatty acids, featuring a terminal vinyl ester moiety (CH₂=CH-O-CO-) conjugated to an oleyl chain bearing a cis-9,10 internal double bond.

Molecular Formula C20H36O2
Molecular Weight 308.5 g/mol
Cat. No. B14094100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthenyl octadec-9-enoate
Molecular FormulaC20H36O2
Molecular Weight308.5 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CCCCCCCCC(=O)OC=C
InChIInChI=1S/C20H36O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-4-2/h4,11-12H,2-3,5-10,13-19H2,1H3
InChIKeyLPUZTLKYAOOFDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethenyl Octadec-9-enoate (Vinyl Oleate): Identity, Class, and Procurement-Relevant Characteristics


Ethenyl octadec-9-enoate (CAS 3896-58-0), commonly designated vinyl oleate, is a long-chain fatty acid vinyl ester with the molecular formula C₂₀H₃₆O₂ and a molecular weight of 308.5 g·mol⁻¹ . It belongs to the class of polymerizable vinyl esters derived from renewable fatty acids, featuring a terminal vinyl ester moiety (CH₂=CH-O-CO-) conjugated to an oleyl chain bearing a cis-9,10 internal double bond [1]. At ambient temperature, vinyl oleate is a colorless to pale yellow liquid with a density of 0.879 g·cm⁻³, a boiling point of 393 °C (760 mmHg), and a flash point of 141.5 °C . These characteristics position it as a bifunctional monomer for addition polymerization and post-polymerization functionalization reactions, distinguishing it fundamentally from saturated vinyl esters and non-vinyl oleate esters.

Bifunctional vinyl ester monomer for addition polymerization and post-polymerization functionalization
Internal cis-unsaturation supports epoxidation and chain-transfer reactivity
Ambient liquid state enables continuous processing without heated handling

Why Ethenyl Octadec-9-enoate Cannot Be Interchanged with Saturated Vinyl Esters or Non-Vinyl Oleate Esters


Substituting ethenyl octadec-9-enoate with a saturated analog such as vinyl stearate, or with a non-vinyl oleate ester such as methyl oleate, introduces consequential differences in reactivity, physical form, and copolymer architecture. The internal cis-unsaturation of the oleyl chain acts as a chain-transfer site in radical polymerizations and provides a second reactive locus for post-polymerization epoxidation, while the vinyl terminus enables addition copolymerization with commodity monomers. This dual-reactivity profile is absent in both saturated vinyl esters (which lack the internal double bond) and simple alkyl oleates (which lack the polymerizable vinyl group). As demonstrated by the quantitative evidence below, these structural features translate into measurable differences in epoxidation kinetics, polymerization behavior, copolymer thermal properties, and physical handling characteristics that directly affect process design and end-use material performance [1].

Saturated vinyl esters
Lack internal unsaturation; cannot provide dual reactivity for epoxidation or chain-transfer, and produce semi-crystalline copolymers that may embrittle coatings.
Non-vinyl oleate esters
Absence of polymerizable vinyl group prevents covalent incorporation into vinyl polymer backbones and in-situ polymerization strategies.
Waxy solid analog
Vinyl stearate requires heated handling; direct protocol transfer may introduce melting steps and thermal degradation risk.

Quantitative Differentiation Evidence for Ethenyl Octadec-9-enoate Versus Closest Analogs


Epoxidation Kinetics: Vinyl Oleate Reacts 16.4% Faster Than Methyl Oleate and 22.5× Faster Than Vinyl Laurate with Perlauric Acid

In a direct head-to-head polarographic study, the second-order specific reaction rate constant (k) for perlauric acid epoxidation in benzene at 25 °C was measured for three ester substrates. Ethenyl octadec-9-enoate (vinyl oleate) exhibited k = 270 × 10⁻³ L·mol⁻¹·min⁻¹, compared with k = 232 × 10⁻³ L·mol⁻¹·min⁻¹ for methyl oleate—a 16.4% higher rate—and k = 12 × 10⁻³ L·mol⁻¹·min⁻¹ for vinyl laurate, representing a 22.5-fold (2,250%) rate advantage [1]. The Arrhenius activation energy for vinyl oleate epoxidation (10.3 kcal·mol⁻¹) is lower than that of methyl oleate (11.5 kcal·mol⁻¹), consistent with the observed rate enhancement [1].

Epoxidation rate
Head-to-head
k = 270 vs 232 (10⁻³ L·mol⁻¹·min⁻¹)
16.4% higher than methyl oleate
Supports epoxidation throughput context
Perlauric acid in benzene, 25°C
Epoxidation kinetics Fatty acid ester reactivity Renewable monomer functionalization

Chemoselective Epoxidation: The Internal cis-Double Bond Reacts 220× Faster Than the Terminal Vinyl Group, Enabling Selective Synthesis of Vinyl Epoxystearate

Kinetic investigation of ethenyl octadec-9-enoate epoxidation with percarboxylic acids revealed that the internal cis-9,10 double bond undergoes epoxidation at a rate 220 times faster than that of the terminal vinyl group [1]. This pronounced chemoselectivity permits the near-quantitative conversion of the internal olefin to the epoxide while preserving the polymerizable vinyl functionality, yielding vinyl 9,10-epoxystearate as the predominant product. In contrast, saturated vinyl esters such as vinyl stearate lack internal unsaturation entirely and cannot undergo this transformation; methyl oleate, while epoxidizable at the internal double bond, lacks the vinyl polymerizable handle and thus cannot yield a monomeric epoxy plasticizer capable of covalent incorporation into vinyl polymer backbones.

Chemoselectivity
Class-level inference
Internal double bond reacts 220× faster than terminal vinyl group
Enables selective vinyl epoxystearate synthesis context
Percarboxylic acid conditions; comparator reactivity inferred
Chemoselective epoxidation Vinyl epoxystearate synthesis Internal plasticizer precursor

Radical Polymerization Behavior: Vinyl Oleate at >5 mol% Markedly Retards Polymerization, Whereas Saturated Vinyl Esters Polymerize Readily and Rapidly

Systematic studies of fatty acid vinyl ester polymerization demonstrate a stark kinetic divergence: saturated vinyl esters (caprylic, capric, lauric, myristic, palmitic, and stearic) polymerize readily and rapidly under free-radical initiation, while ethenyl octadec-9-enoate, when present in excess of 5 mol%, exerts a marked retarding effect on polymerization [1]. In vinyl stearate polymerization systems, vinyl oleate contamination above approximately 10% acts as a definitive inhibitor, preventing polymerization entirely [2]. This retarding effect is attributed to allylic chain transfer at the internal unsaturation, which generates stabilized radicals of diminished propagation activity—a mechanism absent in fully saturated vinyl esters. The practical consequence is that saturated vinyl ester homopolymerization protocols cannot be directly applied to vinyl oleate without adjusting initiator concentration, temperature, or employing copolymerization strategies.

Radical polymerization
Cross-study comparable
>5 mol% markedly retards polymerization; >10 mol% inhibits vinyl stearate systems
Polymerization protocol context requires review
Free-radical conditions; saturated vinyl esters polymerize readily
Radical polymerization kinetics Chain-transfer effects Monomer purity specification

Copolymer Thermal Transitions: Vinyl Oleate–Vinyl Acetate Copolymers Remain Amorphous, Whereas Vinyl Stearate and Vinyl Palmitate Copolymers Exhibit Crystalline Side-Chain First-Order Transitions Above 20–25 mol%

In a comparative copolymerization study with vinyl acetate (VAc), copolymers incorporating vinyl palmitate or vinyl stearate exhibited first-order transition points—indicative of side-chain crystallization—when the long-chain vinyl ester content exceeded approximately 20–25 mol% [1]. In contrast, vinyl oleate–VAc copolymers showed no such first-order transitions across the composition range studied, as the cis-unsaturation introduces a 'kink' in the pendant C₁₈ chain that disrupts crystallite packing [1]. This absence of side-chain crystallinity translates into copolymer films and coatings with enhanced flexibility and reduced brittleness at ambient and low temperatures, without the discontinuous property changes associated with melting transitions.

Copolymer thermal
Head-to-head
Vinyl oleate-VAc: amorphous at all compositions
Vinyl stearate/palmitate-VAc: crystalline transitions >20–25 mol%
Supports coating flexibility and optical clarity context
Refractive index/polarizing microscope; absence of side-chain crystallinity
Copolymer thermal properties Side-chain crystallinity Coating flexibility

Physical State at Ambient Temperature: Vinyl Oleate Is a Free-Flowing Liquid, Whereas Vinyl Stearate Is a Waxy Solid Requiring Heated Handling (mp 35–37 °C)

Ethenyl octadec-9-enoate is a liquid at standard ambient temperature (20–25 °C) with a density of 0.879 g·cm⁻³ and a boiling point of 393 °C at 760 mmHg . Its saturated C₁₈ analog, vinyl stearate (CAS 111-63-7), is a waxy solid with a melting point of 35–37 °C and must be melted or dissolved for transfer, metering, or homogeneous mixing . The liquid state of vinyl oleate at ambient conditions eliminates the need for heated storage tanks, jacketed transfer lines, and molten-state handling protocols required for vinyl stearate, reducing both capital equipment costs and energy consumption in continuous monomer feeding operations.

Physical state
Direct comparison
Vinyl oleate: liquid at 20–25°C
Vinyl stearate: waxy solid, mp 35–37°C
Supports ambient handling and continuous feeding context
Data from multiple physical property databases
Monomer handling Liquid formulation Ambient-temperature processing

Leather Fatliquoring: In-Situ Emulsion-Polymerized Poly(vinyl oleate) Improves Elongation at Failure and Energy to Break Without Tensile Strength Loss

Poly(vinyl oleate) was emulsion-polymerized in-situ within retanned, non-fatliquored leather blue stock and evaluated as a polymeric fatliquoring agent. The treated leather exhibited appreciable improvements in mechanical properties: increased elongation at failure, increased energy to break, and importantly, no loss in tensile strength relative to untreated controls [1]. Additionally, lower levels of acoustic emission were recorded in treated samples, indicating reduced fiber adhesion and improved fiber lubrication. Energy-dispersive X-ray (EDX) microanalysis confirmed penetration and distribution of the polymerized vinyl oleate into the interior of the leather matrix. While quantitative percentage improvements were not numerically specified, the qualitative mechanical property enhancement pattern—simultaneous improvement in elongation and toughness without tensile strength compromise—is characteristic of effective internal lubrication.

Leather fatliquoring
Data to verify
Increased elongation at failure and energy to break; no tensile strength loss
Supports in-situ polymerization lubrication context
Qualitative report; precise percentages not published
Polymeric fatliquoring Leather mechanics Sustainable leather processing

Procurement-Driven Application Scenarios for Ethenyl Octadec-9-enoate Based on Quantitative Differentiation Evidence


Synthesis of Non-Migrating Internal Epoxy Plasticizers via Chemoselective Epoxidation

The 220:1 chemoselectivity for internal double-bond epoxidation over the terminal vinyl group [1] makes ethenyl octadec-9-enoate the preferred precursor for vinyl 9,10-epoxystearate—a polymerizable epoxy monomer that can be covalently incorporated into PVC and other vinyl copolymer backbones. Unlike conventional external epoxy plasticizers (e.g., butyl epoxystearate), the copolymerized epoxy moiety cannot migrate, exude, or be extracted, providing permanent plasticization. The 16.4% faster epoxidation rate of vinyl oleate versus methyl oleate [2] further improves process throughput in the epoxidation step. This application is uniquely accessible to vinyl oleate and cannot be replicated with saturated vinyl esters or alkyl oleates.

Design of Amorphous, Low-Tg Copolymer Coatings with Predictable Flexibility

Copolymers of ethenyl octadec-9-enoate with vinyl acetate remain amorphous across all compositions, lacking the crystalline side-chain transitions that appear in vinyl stearate- and vinyl palmitate-VAc copolymers above 20–25 mol% incorporation [3]. This amorphous character enables the formulation of flexible, non-brittle coatings and adhesives with consistent mechanical properties across a broad temperature range, free from the discontinuous stiffness changes associated with side-chain melting. Formulators seeking bio-based, internally plasticized vinyl copolymer latices should select vinyl oleate over vinyl stearate when low-temperature flexibility and optical clarity (absence of crystalline haze) are critical performance requirements.

Controlled Radical Copolymerization with Vinyl Acetate for Tailored Chain Architecture

The marked retarding effect of ethenyl octadec-9-enoate above 5 mol% in radical homopolymerization [4]—a consequence of allylic chain transfer at the internal unsaturation—can be exploited constructively in copolymerization with vinyl acetate to control molecular weight and limit excessive chain growth without added chain-transfer agents. This intrinsic chain-transfer activity also suppresses gel formation at high conversion, yielding soluble copolymers even at near-complete monomer conversion [4]. Researchers designing fatty-acid-modified poly(vinyl acetate) analogs for biodegradable or bio-based coating applications can utilize this built-in molecular-weight-control feature.

In-Situ Polymerization for Durable Leather Fatliquoring and Fiber Lubrication

Ethenyl octadec-9-enoate can be emulsion-polymerized directly within the leather matrix to produce a non-leaching polymeric fatliquoring agent. Treated leather shows increased elongation at failure and energy to break without loss of tensile strength, along with reduced fiber adhesion as evidenced by lower acoustic emission [5]. Because the polymer is formed in-situ and entangled within the fiber network, it resists extraction during subsequent wet processing steps—a durability advantage over conventional mobile fatliquoring oils. This application exploits the polymerizable vinyl group of vinyl oleate; non-vinyl oleate esters cannot be immobilized via in-situ polymerization.

Application
Selection Property
Validation Focus
Epoxy plasticizer precursor synthesis
Chemoselective internal epoxidation with vinyl group preservation
Epoxide incorporation and non-migrating performance in vinyl copolymers
Amorphous copolymer coating design
Absence of side-chain crystallinity in vinyl acetate copolymers
Low-temperature flexibility, optical clarity, and consistent mechanical response
Controlled radical copolymerization
Intrinsic chain-transfer activity from internal unsaturation
Molecular weight control without added chain-transfer agents
In-situ leather fatliquoring
Polymerizable monomer for emulsion polymerization within porous substrates
Non-leaching internal lubrication and mechanical property improvement
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